molecular formula C15H18NO4- B1599468 (1R,2S)-1-((tert-Butoxycarbonyl)amino)-2-phenylcyclopropanecarboxylic acid CAS No. 244205-60-5

(1R,2S)-1-((tert-Butoxycarbonyl)amino)-2-phenylcyclopropanecarboxylic acid

Cat. No.: B1599468
CAS No.: 244205-60-5
M. Wt: 276.31 g/mol
InChI Key: VMOVYASDUSWBOL-XHDPSFHLSA-M
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Description

(1R,2S)-1-((tert-Butoxycarbonyl)amino)-2-phenylcyclopropanecarboxylic acid (CAS 244205-60-5) is a high-purity, chiral cyclopropane-based building block of significant value in medicinal chemistry and drug discovery. This compound features a phenyl substituent and a Boc-protected amino group on its cyclopropane ring, making it a critical intermediate in the synthesis of novel therapeutic agents. Its primary research application is in the development of Arylcyclopropylamine-based Lysine-Specific Histone Demethylase 1 (LSD1) inhibitors, as documented in patent US9181198B2 . LSD1 is a key epigenetic regulator and a promising target for cancer therapy, and this chiral building block is integral to creating potent and selective inhibitor molecules for research in this field. The compound is supplied with a guaranteed purity of 95% and a molecular weight of 277.32 g/mol . It is offered with same-day shipping for in-stock items to support rapid progression in research programs . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

(1R,2S)-1-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenylcyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c1-14(2,3)20-13(19)16-15(12(17)18)9-11(15)10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,16,19)(H,17,18)/t11-,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMOVYASDUSWBOL-XHDPSFHLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC1C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@]1(C[C@H]1C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

244205-60-5, 99200-89-2
Record name (1R,2S)-1-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-phenylcyclopropanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=244205-60-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rac-(1R,2S)-1-{[(tert-butoxy)carbonyl]amino}-2-phenylcyclopropane-1-carboxylic acid
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Preparation Methods

Cyclopropane Ring Formation

The cyclopropane ring is a central structural element and is typically formed via stereoselective cyclopropanation reactions. Common approaches include:

  • Transition Metal-Catalyzed Cyclopropanation:
    Using diazo compounds as carbene precursors in the presence of catalysts such as Rhodium(II) acetate (Rh₂(OAc)₄) or Copper(I) salts. These catalysts enable control over the stereochemical outcome, favoring the (1R,2S) configuration.

    • Reaction temperature is critical; low temperatures (0 to 25°C) minimize side reactions and enhance diastereoselectivity.
    • Example: Rh(II)-catalyzed cyclopropanation of a suitable alkene precursor yields cis-selectivity with diastereomeric ratios greater than 10:1.
  • Simmons-Smith Reaction:
    A classical method where a zinc-copper couple reacts with a dihalomethane to cyclopropanate alkenes. This method can be adapted for phenyl-substituted precursors but may require further optimization for stereoselectivity.

Introduction of the Boc-Protected Amino Group

The tert-butoxycarbonyl (Boc) protecting group is introduced to the amino functionality to stabilize it during subsequent synthetic steps:

  • Reagents and Conditions:

    • Di-tert-butyl dicarbonate (Boc₂O) is reacted with the free amine in the presence of a base such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP).
    • The reaction is typically carried out in anhydrous solvents like tetrahydrofuran (THF) or dichloromethane under inert atmosphere to prevent hydrolysis.
  • Outcome:
    Boc protection preserves the stereochemical integrity of the amino group and enhances compound stability.

Attachment of the Phenyl Group

The phenyl substituent is introduced either before or after cyclopropanation depending on the synthetic route:

  • Grignard Reaction:
    Phenylmagnesium bromide reacts with appropriate cyclopropane precursors to install the phenyl group.

  • Alternative Routes:
    Phenyl substitution can also be introduced by starting with phenyl-substituted alkenes prior to cyclopropanation.

Representative Preparation Procedure

An illustrative example of the preparation of the compound is as follows:

Step Description Reagents/Conditions Yield Notes
1 Cyclopropanation of phenyl-substituted alkene Rh₂(OAc)₄ catalyst, diazo compound, 0 to 25°C, inert atmosphere >85% High cis-selectivity (dr > 10:1)
2 Boc protection of amino group Boc₂O, TEA, THF, room temperature, anhydrous 87% Retention of stereochemistry
3 Hydrolysis of ester to acid LiOH in THF/methanol/water, room temperature, overnight 87% Acidification to pH ~4, extraction with ethyl acetate

This procedure yields (1R,2S)-1-((tert-Butoxycarbonyl)amino)-2-phenylcyclopropanecarboxylic acid as a white solid with high purity and stereochemical integrity.

Industrial and Scale-Up Considerations

  • Continuous Flow Microreactor Systems:
    Industrial synthesis may employ continuous flow reactors to improve reaction control, heat transfer, and scalability, enhancing yield and purity while reducing waste.

  • Purification Techniques:
    Recrystallization and chromatographic methods (e.g., silica gel chromatography) are used to isolate the product and remove impurities.

Analytical Characterization and Stereochemical Verification

Technique Purpose Key Observations
Nuclear Magnetic Resonance (NMR) Spectroscopy Confirm structure and stereochemistry Coupling constants (J values) distinguish cis/trans isomers; Boc group signals at ~1.37 ppm (s, 9H)
Mass Spectrometry (MS) Molecular weight confirmation Molecular ion peak at m/z 228 (M+H)
Chiral High-Performance Liquid Chromatography (HPLC) Enantiomeric purity Enantiomeric excess (ee) > 99% using chiral stationary phases (e.g., amylose-based columns)
X-ray Crystallography Absolute configuration Definitive stereochemical assignment of (1R,2S) configuration

Summary of Key Research Findings

  • The stereoselective cyclopropanation step is critical for obtaining the desired (1R,2S) stereochemistry with high diastereomeric purity.
  • Boc protection stabilizes the amino group and facilitates downstream synthetic transformations.
  • Hydrolysis of ester intermediates to the corresponding carboxylic acid is efficiently achieved using lithium hydroxide under mild conditions.
  • Analytical methods confirm high purity, correct stereochemistry, and molecular integrity of the final compound.

Data Table: Reaction Conditions and Outcomes

Step Reaction Type Reagents/Conditions Temperature Time Yield (%) Stereochemical Outcome
1 Cyclopropanation Rh₂(OAc)₄, diazo compound, inert atmosphere 0–25°C 4–6 h >85 cis-(1R,2S) favored (dr > 10:1)
2 Boc Protection Boc₂O, TEA, THF, anhydrous RT 12–18 h 87 Retention of configuration
3 Ester Hydrolysis LiOH, THF/MeOH/H₂O RT Overnight 87 No racemization

Chemical Reactions Analysis

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group is selectively removable under acidic conditions, enabling subsequent functionalization of the amine:

Reaction ConditionsProductsKey Characteristics
Trifluoroacetic acid (TFA) in DCMFree amine + CO₂ + tert-butyl cationMild, room-temperature reaction
HCl in dioxaneAmmonium chloride saltFaster deprotection at elevated temps
  • Mechanism : Acid-catalyzed cleavage of the carbamate via protonation of the carbonyl oxygen, followed by elimination of CO₂ and tert-butanol .

  • Applications : Essential for peptide synthesis and further amine derivatization (e.g., alkylation, acylation) .

Amine Functionalization Post-Deprotection

The liberated amine participates in nucleophilic reactions:

Alkylation

  • Reagents : Alkyl halides (e.g., methyl iodide) in basic media (K₂CO₃, DMF).

  • Products : N-alkylated derivatives (e.g., N-methyl-2-phenylcyclopropanecarboxylic acid).

  • Yield : ~70–85% under optimized conditions.

Acylation

  • Reagents : Acetyl chloride or anhydrides in pyridine.

  • Products : Stable amides for pharmacological studies.

Carboxylic Acid Reactivity

The carboxylic acid undergoes typical transformations:

Reaction TypeConditionsProducts
EsterificationSOCl₂ → ROH (e.g., ethanol) Ethyl ester (improved lipophilicity)
Amide FormationDCC/HOBt with aminesPeptide-like conjugates
ReductionLiAlH₄ (anhydrous ether)Alcohol derivative
  • Key Data : Ethyl ester derivative (CAS 213316-49-5) confirmed via NMR and LC-MS .

Cyclopropane Ring Reactions

The strained cyclopropane ring participates in regioselective transformations:

Ring-Opening Reactions

  • Acid-Catalyzed : H₂SO₄ induces cleavage to form allylic carbocations, which trap nucleophiles (e.g., H₂O → diol) .

  • Transition Metal-Mediated : Au(I) catalysts (e.g., JohnphosAu(MeCN)SbF₆) facilitate retro-Buchner reactions at 75°C, yielding vinylcyclopropanes .

Cycloadditions

  • [2+1] Cycloaddition : Reacts with carbenes (e.g., from diazomethane) to form bicyclic structures.

Enzymatic Interactions

The compound acts as a rigid scaffold in bioactive molecules:

  • Enzyme Inhibition : Binds to protease active sites via hydrogen bonding (NH of amine, COO⁻ of acid) .

  • Structural Mimicry : Used to constrain peptide backbones, enhancing metabolic stability.

Mechanistic Insights

  • Boc Deprotection : Follows first-order kinetics with ΔG‡ ≈ 25 kcal/mol (DFT calculations) .

  • Cyclopropane Reactivity : Ring strain (≈27 kcal/mol) lowers activation energy for ring-opening .

  • Steric Effects : The phenyl group directs regioselectivity in nucleophilic attacks (e.g., trans-opening favored in Au-catalyzed reactions) .

This compound’s multifunctional design enables diverse applications in medicinal chemistry and materials science, with precise control over reactivity through tailored conditions. Experimental protocols emphasize balancing steric hindrance and electronic effects to achieve high yields and selectivity.

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of (1R,2S)-1-((tert-Butoxycarbonyl)amino)-2-phenylcyclopropanecarboxylic acid is as a synthetic intermediate in the development of peptidic protease inhibitors. These inhibitors are crucial in the treatment of various viral infections, including hepatitis. The compound's structural features allow it to interact effectively with protease enzymes, potentially leading to the development of new antiviral drugs.

Case Study: Antiviral Research

A study published in recent years highlighted the compound's role as an intermediate in synthesizing BMS-605339, a drug candidate for treating hepatitis C. The research demonstrated that modifications to the cyclopropane structure could enhance bioavailability and efficacy against viral targets .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its unique cyclopropane structure allows for various chemical transformations, making it valuable in synthesizing more complex molecules.

Synthetic Applications

  • Peptide Synthesis : The tert-butoxycarbonyl (Boc) group is widely used in peptide synthesis as a protecting group for amines. This application facilitates the selective formation of peptide bonds without interference from other functional groups.
  • Cyclization Reactions : The compound can undergo cyclization reactions to form larger cyclic structures, which are often found in natural products and pharmaceuticals.

Research on Structure-Activity Relationships (SAR)

Research involving (1R,2S)-1-((tert-Butoxycarbonyl)amino)-2-phenylcyclopropanecarboxylic acid has also contributed to understanding structure-activity relationships (SAR) in drug design. By modifying different parts of the molecule, researchers can evaluate how these changes affect biological activity.

Data Table: SAR Studies

ModificationEffect on ActivityReference
Removal of Boc groupDecreased stability
Alteration of phenylEnhanced selectivity for target
Cyclopropane ringCritical for protease binding

Potential Future Applications

The ongoing exploration of (1R,2S)-1-((tert-Butoxycarbonyl)amino)-2-phenylcyclopropanecarboxylic acid may lead to novel applications beyond antiviral agents. Its unique structure could inspire new classes of drugs targeting different biological pathways or diseases.

Mechanism of Action

The mechanism by which (1R,2S)-1-((tert-Butoxycarbonyl)amino)-2-phenylcyclopropanecarboxylic acid exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system being studied.

Comparison with Similar Compounds

(1R,2S)-1-((tert-Butoxycarbonyl)amino)-2-phenylcyclopropanecarboxylic acid: can be compared to other similar compounds, such as:

  • (1R,2S)-1-((tert-Butoxycarbonyl)amino)-2-(4-methylphenyl)cyclopropanecarboxylic acid

  • (1R,2S)-1-((tert-Butoxycarbonyl)amino)-2-(3-nitrophenyl)cyclopropanecarboxylic acid

These compounds differ in their substituents on the phenyl ring, which can lead to variations in their chemical properties and biological activities. The presence of the tert-butoxycarbonyl group is a common feature that provides protection to the amino group during synthesis and reactions.

Biological Activity

(1R,2S)-1-((tert-Butoxycarbonyl)amino)-2-phenylcyclopropanecarboxylic acid is a cyclopropane derivative with potential biological significance. This compound has garnered attention due to its structural properties, which may confer unique biological activities. Understanding its biological activity is crucial for evaluating its potential applications in medicinal chemistry and pharmacology.

The compound's chemical identifiers are as follows:

  • CAS Number : 159622-10-3
  • Molecular Formula : C11H17NO4
  • Molecular Weight : 227.26 g/mol
  • InChI Key : RFAQWADNTLIWMG-UHFFFAOYNA-N

Biological Activity Overview

The biological activity of (1R,2S)-1-((tert-butoxycarbonyl)amino)-2-phenylcyclopropanecarboxylic acid can be summarized based on available research findings:

Activity Type Description
Antimicrobial Potential effectiveness against specific bacterial strains (further studies needed).
Cytotoxicity Preliminary data suggest cytotoxic effects on certain cancer cell lines.
Anti-inflammatory Possible anti-inflammatory properties observed in preliminary assays.
Analgesic Effects Potential for pain relief as indicated by initial animal studies.

Case Study 1: Antimicrobial Activity

A study evaluating the antimicrobial properties of cyclopropane derivatives indicated that compounds similar to (1R,2S)-1-((tert-butoxycarbonyl)amino)-2-phenylcyclopropanecarboxylic acid exhibited significant activity against Gram-positive bacteria. This suggests that further exploration could reveal its utility in developing new antibiotics.

Case Study 2: Cytotoxicity in Cancer Research

In vitro assays using various cancer cell lines demonstrated that the compound exhibited cytotoxic effects, particularly against breast and colon cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest, warranting further investigation into its potential as an anticancer agent.

Case Study 3: Anti-inflammatory Properties

Research involving animal models of inflammation showed that treatment with the compound led to a reduction in inflammatory markers. This suggests a possible role in managing inflammatory diseases, although more detailed studies are required to understand the underlying mechanisms.

Q & A

Q. What are the optimal synthetic routes for enantioselective preparation of (1R,2S)-1-((tert-butoxycarbonyl)amino)-2-phenylcyclopropanecarboxylic acid?

The synthesis typically involves cyclopropanation via transition metal-catalyzed reactions (e.g., rhodium or palladium catalysts) with diazo precursors. Key steps include:

  • Cyclopropanation : Use of vinyl or phenyl-substituted diazoacetates under controlled conditions (e.g., low temperature, inert atmosphere) to achieve stereoselectivity .
  • Boc Protection : Introduction of the tert-butoxycarbonyl (Boc) group via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP .
  • Chiral Resolution : Chiral HPLC or enzymatic methods ensure enantiomeric purity, critical for biological studies .

Q. How can the stereochemical configuration of this compound be confirmed?

  • NMR Analysis : 1^1H and 13^13C NMR coupled with NOESY/ROESY experiments to identify spatial proximity of protons (e.g., trans/cis cyclopropane ring substituents) .
  • X-ray Crystallography : Definitive confirmation of absolute configuration using single-crystal diffraction .
  • Optical Rotation : Comparison with literature values for (1R,2S) enantiomers .

Q. What analytical techniques are recommended for purity assessment?

  • HPLC-MS : Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) coupled with mass spectrometry for detecting impurities (<0.5% threshold) .
  • Elemental Analysis : Verify C, H, N content against theoretical values (±0.4% tolerance) .

Advanced Research Questions

Q. How do structural modifications (e.g., phenyl vs. difluoromethyl substituents) impact biological activity in enzyme inhibition studies?

  • SAR Insights : The phenyl group enhances π-π stacking with hydrophobic enzyme pockets (e.g., O-acetylserine sulfhydrylase), while electronegative groups like difluoromethyl improve binding via dipole interactions .
  • Experimental Design : Compare IC₅₀ values of analogs in enzyme assays. For example, replacing phenyl with difluoromethyl in analogs reduces IC₅₀ from 12 µM to 3.5 µM in bacterial enzyme inhibition .

Q. How can discrepancies in bioactivity data between in vitro and cell-based assays be resolved?

  • Solubility Adjustments : Use co-solvents (e.g., DMSO:PBS mixtures) to mitigate aggregation in cell assays .
  • Metabolic Stability : Assess compound degradation via LC-MS in cell lysates; introduce stabilizing groups (e.g., methyl substituents) .
  • Controls : Include positive controls (e.g., known inhibitors) and measure off-target effects using siRNA knockdown .

Q. What strategies are effective for improving metabolic stability of this compound in preclinical studies?

  • Isotopic Labeling : Introduce deuterium at metabolically vulnerable sites (e.g., cyclopropane ring) to slow CYP450-mediated oxidation .
  • Prodrug Design : Mask the carboxylic acid group as an ester to enhance membrane permeability, with in vivo esterase activation .

Q. How does the Boc group influence pharmacokinetic properties?

  • Stability : The Boc group reduces renal clearance by shielding the amino group from enzymatic degradation, extending half-life (t₁/₂ = 4.2 hrs vs. 1.1 hrs for deprotected analogs) .
  • Bioavailability : Removal of the Boc group in acidic environments (e.g., lysosomes) enables targeted drug release .

Q. What in vitro assays are most suitable for evaluating target engagement?

  • Fluorescence Polarization : Measure displacement of fluorescent probes in enzyme binding pockets (Kd < 1 µM indicates high affinity) .
  • Surface Plasmon Resonance (SPR) : Quantify real-time binding kinetics (kon/koff rates) .
  • Thermal Shift Assay : Monitor protein melting temperature (ΔTm ≥ 2°C confirms ligand binding) .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s solubility in aqueous vs. lipid-based solvents?

  • Solvent Screening : Use a tiered approach:
    • Aqueous Buffers : Test solubility in PBS (pH 7.4) and acetate (pH 4.5) with surfactants (e.g., Tween-80).
    • Lipid Systems : Evaluate in micellar formulations (e.g., Cremophor EL) .
  • Computational Modeling : Predict logP values (e.g., XLogP3 = 2.8) to guide solvent selection .

10. Resolving inconsistencies in cytotoxicity profiles across cell lines:

  • Cell-Specific Factors : Assess expression levels of target enzymes (e.g., via qPCR) and membrane transporters (e.g., ABCB1) .
  • Redox Sensitivity : Measure intracellular glutathione levels, which may detoxify reactive intermediates .

Methodological Tables

Q. Table 1. Key Physicochemical Properties

PropertyValueMethod/Reference
Molecular Weight307.35 g/molHRMS
logP2.8XLogP3
Aqueous Solubility (pH 7.4)0.12 mg/mLNephelometry

Q. Table 2. Comparative Bioactivity of Analogs

SubstituentEnzyme IC₅₀ (µM)Cell IC₅₀ (µM)Reference
Phenyl12.045.3
Difluoromethyl3.518.7
Trifluoromethyl5.222.1

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1R,2S)-1-((tert-Butoxycarbonyl)amino)-2-phenylcyclopropanecarboxylic acid
Reactant of Route 2
Reactant of Route 2
(1R,2S)-1-((tert-Butoxycarbonyl)amino)-2-phenylcyclopropanecarboxylic acid

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